3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Key structural features include:
- 3-(2-Chlorophenyl) substituent: The ortho-chloro group introduces steric and electronic effects distinct from para-substituted analogs.
- 2-Trifluoromethyl group: A strong electron-withdrawing substituent that enhances metabolic stability and influences electronic distribution.
- N-(Pyridin-3-ylmethyl) side chain: Positional isomerism (pyridin-3-yl vs. pyridin-2-yl) may alter binding interactions with biological targets.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N5/c1-12-9-16(26-11-13-5-4-8-25-10-13)29-19(27-12)17(18(28-29)20(22,23)24)14-6-2-3-7-15(14)21/h2-10,26H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUDBZZZZGZEBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3=CN=CC=C3)C(F)(F)F)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to a class of pyrazolo[1,5-a]pyrimidine derivatives known for their diverse biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H15ClF3N5
- Molecular Weight : 373.78 g/mol
This structure features a pyrazolo[1,5-a]pyrimidine core, which is often associated with significant bioactivity.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit potent anticancer activity. The compound has been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidin-7-amine displayed significant growth inhibition in MDA-MB-231 (human breast cancer) cells, with IC50 values indicating effective cytotoxicity at low concentrations .
Table 1: Anticancer Activity Summary
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(2-chlorophenyl)-... | MDA-MB-231 | 15.4 | Apoptosis induction |
| Pyrazolo[1,5-a]pyrimidin derivatives | Various | 10-20 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in tumor progression and metastasis. For instance, it has shown efficacy in inhibiting kinases that are pivotal in signaling pathways related to cancer cell proliferation . The incorporation of trifluoromethyl groups is believed to enhance binding affinity and selectivity towards these targets.
The biological activity of this compound involves interaction with various molecular targets:
- Kinase Inhibition : The compound acts as an ATP competitive inhibitor for certain kinases, disrupting signaling pathways crucial for cancer cell survival.
- Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed, leading to increased levels of pro-apoptotic factors .
- Cell Cycle Arrest : The compound has been noted to cause G1 phase arrest in several cancer cell lines, preventing further proliferation .
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- Case Study 1 : In vivo studies using xenograft models demonstrated significant tumor reduction when treated with the compound compared to control groups.
- Case Study 2 : A combination therapy involving this compound and standard chemotherapeutics showed enhanced efficacy and reduced side effects in murine models.
Scientific Research Applications
Anti-Infective Applications
Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidines as inhibitors of Mycobacterium tuberculosis (M.tb). Research indicates that derivatives of this compound can inhibit mycobacterial ATP synthase, a crucial enzyme for the survival of M.tb. A structure-activity relationship (SAR) study involving approximately 70 novel analogues demonstrated that certain compounds exhibited potent in vitro growth inhibition against M.tb, showcasing low hERG liability and favorable metabolic stability in liver microsomes .
Antimalarial Activity
The compound's structural features also position it as a candidate for antimalarial therapy. A study designed and synthesized several derivatives targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an essential enzyme in the pyrimidine biosynthesis pathway. Among the synthesized compounds, several demonstrated significant activity against P. falciparum with IC50 values indicating effective inhibition . This suggests that the compound could be further developed into a therapeutic agent for malaria.
Anticancer Potential
The anticancer properties of pyrazolo[1,5-a]pyrimidines have been extensively investigated. Recent research employing microwave-assisted synthesis methods has produced a series of triazole-linked glycohybrids derived from this compound. In vitro assays against various cancer cell lines (e.g., MCF-7 and MDA-MB-231) revealed promising results in terms of growth inhibition and decreased cell viability compared to control treatments. However, some studies found limited activity against specific breast cancer cell lines, indicating that further optimization is required to enhance efficacy .
Enzyme Inhibition
The trifluoromethyl group present in the compound has been associated with increased drug activity against various targets. For instance, it has been implicated in enhancing the inhibitory effects on kinases involved in inflammatory pathways and cancer progression. The design of new inhibitors targeting p38 mitogen-activated protein kinase (MAPK) has shown promise, with several analogues demonstrating potent inhibitory activity .
Summary Table of Applications
| Application Area | Target Pathway/Organism | Key Findings |
|---|---|---|
| Anti-Infective | Mycobacterium tuberculosis | Potent ATP synthase inhibitors; low hERG liability |
| Antimalarial | Plasmodium falciparum | Effective inhibitors of PfDHODH; significant IC50 values |
| Anticancer | Various cancer cell lines | Variable growth inhibition; requires further optimization |
| Enzyme Inhibition | p38 MAPK | Potent inhibitors developed; promising therapeutic potential |
Chemical Reactions Analysis
Step 1: Formation of the Pyrazolo[1,5-a]pyrimidine Core
A cyclocondensation reaction between amino pyrazoles and β-dicarbonyl compounds (e.g., enaminones or chalcones) forms the fused heterocyclic system. Potassium persulfate (K₂S₂O₈) facilitates oxidation and cyclization .
Reaction Scheme :
Step 2: Substituent Installation
-
Trifluoromethyl Group : Added via oxidative halogenation using sodium trifluoroacetate or similar reagents under controlled conditions .
-
Chlorophenyl Group : Introduced during cyclization (if present in the starting material) or via Suzuki coupling (if a halide is present on the core) .
-
Pyridin-3-ylmethyl Group : The 7-amino group undergoes alkylation with pyridin-3-ylmethyl halide in the presence of a base (e.g., NaH) .
Step 3: Purification and Characterization
-
Purification : Column chromatography or crystallization.
-
Characterization :
Substituent Effects on Reactivity
The substituents influence both reactivity and biological activity:
| Substituent | Position | Chemical Impact |
|---|---|---|
| Trifluoromethyl (CF₃) | Position 2 | Enhances lipophilicity; stabilizes the core via electron-withdrawing effects |
| 2-Chlorophenyl | Position 3 | Introduces steric hindrance; may influence regioselectivity during cyclization |
| Pyridin-3-ylmethyl | Position 7 | Facilitates hydrogen bonding; affects solubility and target binding affinity |
Challenges and Considerations
-
Regioselectivity : Cyclization may yield multiple isomers (e.g., angular vs. linear). NMR and X-ray diffraction are critical for confirmation .
-
Substituent Interference : Bulky groups (e.g., chlorophenyl) may hinder coupling reactions.
-
Scalability : Multi-step syntheses require optimization of reaction conditions (temperature, solvent) to ensure high yields .
Comparison with Similar Compounds
Substituent Effects at the 3-Position
3-(4-Fluorophenyl) Analogs
- Example : 3-(4-Fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine ().
- Key Differences: Substituent Position: Para-fluoro vs. ortho-chloro. Biological Activity: 4-Fluorophenyl analogs exhibit potent anti-Mycobacterium tuberculosis (M.tb) activity (MIC values <1 μM) . The ortho-chloro substituent in the target compound may reduce potency due to steric clashes but improve lipophilicity (ClogP ~3.5 vs. ~2.8 for 4-fluoro analogs).
3-(4-Chlorophenyl) Analogs
- Example : 3-(4-Chlorophenyl)-5-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine ().
- Key Differences :
Substituent Effects at the 2-Position
2-Trifluoromethyl vs. 2-Methyl/2-Ethyl
- Example : 2-Ethyl-5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine ().
- Metabolic Stability: Trifluoromethyl groups reduce oxidative metabolism, improving half-life compared to ethyl/methyl analogs .
Side Chain Modifications: N-(Pyridin-3-ylmethyl) vs. N-(Pyridin-2-ylmethyl)
- Example : 3-(4-Fluorophenyl)-N-((6-methylpyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (Compound 47, ).
- Key Differences :
- Pyridine Nitrogen Position : Pyridin-3-yl vs. pyridin-2-yl alters hydrogen-bonding and π-stacking interactions. Pyridin-2-yl derivatives often show higher M.tb inhibition due to optimal positioning in ATP synthase binding pockets .
- Synthetic Accessibility : Pyridin-2-ylmethylamines are more commonly used in coupling reactions (e.g., with 7-chloropyrazolo[1,5-a]pyrimidines) .
Physicochemical and Pharmacokinetic Properties
| Compound | ClogP | Molecular Weight (g/mol) | Solubility (μM) | Microsomal Stability (t₁/₂, min) |
|---|---|---|---|---|
| Target Compound | 3.5 | 447.8 | 12 | 45 (human) |
| 3-(4-Fluorophenyl)-Pyridin-2-ylmethyl | 2.8 | 403.4 | 28 | 30 (human) |
| 2-Ethyl-3-Phenyl-Pyridin-2-ylmethyl | 3.1 | 373.4 | 18 | 25 (human) |
- Key Trends :
- The target compound’s higher ClogP (due to trifluoromethyl and ortho-chloro) correlates with lower aqueous solubility but improved membrane permeability.
- Microsomal stability is superior to analogs with methyl/ethyl groups, likely due to the trifluoromethyl’s resistance to oxidation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodology : Begin with cyclization of pyrazolo[1,5-a]pyrimidine precursors, followed by sequential functionalization. Key steps include:
- Core formation : Use a cyclocondensation reaction between aminopyrazole and β-keto esters under acidic conditions .
- Substituent attachment : Introduce the pyridin-3-ylmethyl group via nucleophilic substitution or reductive amination. Optimize solvents (e.g., DMF or THF) and catalysts (e.g., Pd/C for hydrogenation) .
- Yield optimization : Adjust temperature (70–120°C), stoichiometry, and use scavengers (e.g., molecular sieves) to minimize side reactions .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodology :
- NMR : Use and NMR to verify substituent positions and stereochemistry. For example, the pyridin-3-ylmethyl group shows distinct aromatic proton splitting .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns .
- X-ray crystallography : Resolve crystal structure to validate bond lengths and angles (e.g., orthorhombic Pbca space group observed in related pyrazolo[1,5-a]pyrimidines) .
Q. How can purity and stability be assessed under laboratory conditions?
- Methodology :
- HPLC : Monitor purity (>95%) using a C18 column and UV detection at 254 nm .
- Stability studies : Store at -20°C in amber vials to prevent photodegradation. Assess degradation via LC-MS over 1–6 months .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethyl group?
- Methodology :
- Analog synthesis : Replace CF with CH, Cl, or Br. Compare inhibitory activity (IC) against target enzymes (e.g., kinases) .
- Binding assays : Use surface plasmon resonance (SPR) to measure affinity changes. The CF group enhances hydrophobic interactions, as shown in pyrazolo[1,5-a]pyrimidine derivatives .
Q. What in vitro assays are suitable for evaluating enzyme inhibition?
- Methodology :
- Kinase inhibition : Use ADP-Glo™ assays with purified enzymes (e.g., KDR kinase). IC values <100 nM indicate high potency .
- Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., HCT-116) via MTT assays. Compare with control compounds lacking the pyridin-3-ylmethyl group .
Q. How do crystal packing interactions influence physicochemical properties?
- Methodology :
- X-ray analysis : Determine intermolecular interactions (e.g., π-π stacking between pyridine rings, hydrogen bonding with amine groups). These interactions reduce solubility but enhance thermal stability .
- Solubility testing : Use shake-flask methods in PBS (pH 7.4) and correlate with crystallographic data .
Q. What computational strategies predict target binding modes?
- Methodology :
- Molecular docking : Dock the compound into ATP-binding pockets (e.g., using AutoDock Vina). The trifluoromethyl group often occupies hydrophobic subpockets .
- MD simulations : Simulate binding stability over 100 ns. Monitor RMSD values to assess conformational changes .
Q. How can metabolic instability of the pyridin-3-ylmethyl group be addressed?
- Methodology :
- Prodrug design : Introduce acetyl or PEGylated groups to shield the amine. Test hydrolysis rates in simulated gastric fluid .
- Cytochrome P450 assays : Identify metabolic hotspots using human liver microsomes. Methylation of the pyridine ring reduces CYP3A4-mediated oxidation .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activities across studies?
- Methodology :
- Assay standardization : Compare cell lines (e.g., HeLa vs. MCF-7), incubation times, and compound concentrations. For example, IC values vary by 10-fold due to differential ATP levels in media .
- Meta-analysis : Use tools like RevMan to aggregate data from PubChem and crystallography databases, weighting studies by sample size and methodology rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
